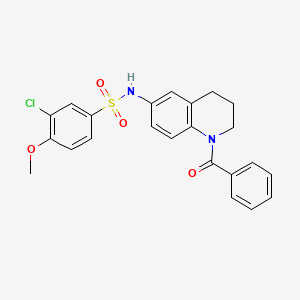

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a benzoyl group and a substituted benzene sulfonamide moiety. The compound’s structure combines a rigid bicyclic system (tetrahydroquinoline) with a sulfonamide group, which is often associated with enzyme inhibition via hydrogen bonding and hydrophobic interactions. The 3-chloro and 4-methoxy substituents on the benzene ring likely enhance electronic and steric effects, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S/c1-30-22-12-10-19(15-20(22)24)31(28,29)25-18-9-11-21-17(14-18)8-5-13-26(21)23(27)16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLPXJYTQXHLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of reduced tetrahydroquinoline derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivatives (QOD)

A quinolinyl oxamide derivative, N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD), shares the tetrahydroquinoline core with the target compound. QOD is a dual inhibitor of falcipain-2 (FP-2) and falcipain-3 (FP-3), critical proteases in Plasmodium falciparum. Key differences include:

- Functional Groups : QOD employs an oxamide linker and a benzodioxole group, whereas the target compound uses a sulfonamide linker and chloro-methoxybenzene.

- Activity: QOD exhibits IC₅₀ values of 0.8 µM (FP-2) and 1.2 µM (FP-3) .

Indole Carboxamide Derivatives (ICD)

N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD) replaces the tetrahydroquinoline core with an indole-carboxamide system. ICD also inhibits FP-2/FP-3 (IC₅₀: 1.5 µM and 2.0 µM, respectively) but lacks the sulfonamide group, relying instead on carboxamide and biphenyl motifs for binding . This highlights the versatility of nitrogen-containing heterocycles in protease inhibition but underscores the sulfonamide’s unique role in enhancing solubility and target engagement.

Sulfonamide Analogs (Compounds 1a-f)

A series of 3,4-dihydroquinazolin-2-yl-ethenyl benzene sulfonamides (1a-f) shares the sulfonamide pharmacophore with the target compound. For example:

- Compound 1e (X = Cl) and 1c (X = OCH₃) mirror the chloro and methoxy substituents of the target. These groups improve binding to cyclooxygenase-2 (COX-2) by modulating electron density and steric bulk .

- Activity Trends : Chloro-substituted analogs (e.g., 1e) show higher COX-2 selectivity (IC₅₀: 0.12 µM) compared to methoxy derivatives (1c: IC₅₀: 0.35 µM), suggesting that electron-withdrawing groups enhance target affinity .

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Key Observations :

Sulfonamide Advantage : The sulfonamide group in the target compound may improve water solubility and hydrogen-bonding capacity compared to QOD and ICD, which rely on carboxamides .

However, the tetrahydroquinoline scaffold could introduce steric hindrance, affecting binding pocket accessibility .

Synthetic Challenges: highlights the complexity of synthesizing tetrahydroquinoline derivatives, particularly in achieving regioselective sulfonamide coupling .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), in vitro studies, and molecular docking analyses.

Chemical Structure

The compound is characterized by its complex structure, which includes:

- A benzoyl moiety

- A tetrahydroquinoline core

- A sulfonamide group

The IUPAC name is:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydroquinoline derivatives. For instance:

- In vitro cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various human cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A549 (lung) cells. IC50 values as low as 0.054 µM have been reported for certain derivatives .

| Cell Line | IC50 (µM) | Compound Reference |

|---|---|---|

| HeLa | 0.054 | Compound 3a |

| MCF-7 | 0.048 | Compound 3b |

| A549 | 1.67 | Compound with triazole |

These compounds often induce apoptosis through caspase activation and disrupt microtubule assembly by binding to the colchicine site of β-tubulin .

The mechanism of action for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide is believed to involve:

- Inhibition of tubulin polymerization , leading to cell cycle arrest and subsequent apoptosis.

Molecular docking studies suggest that this compound may interact with key residues in tubulin, thereby exerting its cytotoxic effects .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the benzoyl and sulfonamide groups can significantly affect biological activity. For example:

- Substitutions on the aromatic rings can enhance potency against specific cancer cell lines.

Notable Findings

A study indicated that compounds with a halogen substituent on the A-ring demonstrated increased antiproliferative activities compared to their unsubstituted counterparts .

Case Studies

Several case studies have examined the efficacy of related compounds in preclinical models:

- Study on Tetrahydroquinoline Derivatives : This study evaluated several tetrahydroquinoline derivatives for their anticancer activity against a panel of human cancer cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity .

- Molecular Docking Analysis : Docking simulations showed that certain derivatives had favorable binding affinities for tubulin and were capable of disrupting microtubule dynamics, which is critical for cell division .

Q & A

Q. What are the optimal synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. A common approach includes:

- Step 1 : Condensation of a substituted tetrahydroquinoline precursor with a benzoyl group under basic conditions (e.g., triethylamine in dichloromethane at reflux) to form the 1-benzoyl intermediate .

- Step 2 : Sulfonylation using 3-chloro-4-methoxybenzenesulfonyl chloride, requiring precise stoichiometry and temperature control (0–5°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity .

Q. How can the compound’s structure be rigorously characterized?

A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of sulfonamide attachment and benzoyl substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution .

- Elemental Analysis : Ensures purity and correct elemental composition .

Q. What purification techniques are most effective for isolating the compound?

- Flash Chromatography : Effective for separating intermediates using silica gel and optimized solvent systems (e.g., ethyl acetate/hexane) .

- Recrystallization : Polar aprotic solvents (e.g., dimethylformamide) improve crystal yield for X-ray diffraction studies .

Q. How do substituents (e.g., chloro, methoxy) influence the compound’s chemical reactivity?

- The 3-chloro group enhances electrophilic substitution resistance, stabilizing the sulfonamide moiety during reactions .

- The 4-methoxy group increases solubility in polar solvents but may sterically hinder interactions in biological assays .

Q. What methods are used to assess the compound’s solubility and stability?

- Solubility : Tested in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy .

- Stability : Accelerated degradation studies under varying pH (2–10) and temperatures (25–60°C) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically analyzed?

- Comparative Dose-Response Analysis : Normalize activity data (e.g., IC₅₀ values) across assays to identify outliers .

- Replication Studies : Repeat assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

Q. What strategies refine the compound’s crystal structure using SHELX software?

- Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) to obtain precise intensity data .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding network optimization. Validate with R-factor convergence (<5%) .

Q. How can molecular docking elucidate enzyme inhibition mechanisms?

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) .

- Docking Workflow : Use AutoDock Vina for ligand flexibility and scoring. Validate with MD simulations to assess binding stability .

Q. What derivatization strategies improve pharmacokinetic properties?

- Prodrug Design : Introduce ester groups at the methoxy position to enhance oral bioavailability .

- PEGylation : Attach polyethylene glycol chains to the sulfonamide nitrogen for prolonged plasma half-life .

Q. How do hydrogen-bonding patterns influence supramolecular assembly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.